

An In-depth Technical Guide to Dibromomethane

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Compound of Interest

Compound Name: *Dibromomethanol*

Cat. No.: *B15163308*

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A Note on Nomenclature: This guide focuses on Dibromomethane (CAS Number: 74-95-3), as extensive searches for "**Dibromomethanol**" did not yield a recognized chemical entity with that name. It is presumed that "**Dibromomethanol**" was a typographical error.

Dibromomethane, also known as methylene bromide, is a halogenated hydrocarbon with the chemical formula CH_2Br_2 .^[1] It is a colorless liquid with a sweetish odor that is slightly soluble in water but highly soluble in organic solvents.^{[2][3]} This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.^{[4][5]} It is also utilized as a solvent and in some older fire extinguishing applications.^[3]

Core Properties and Data

Dibromomethane is characterized by a range of physical and chemical properties that are critical for its application in research and industry. These properties are summarized in the tables below.

Physical Properties of Dibromomethane

Property	Value
CAS Number	74-95-3[6]
Molecular Formula	CH ₂ Br ₂ [6]
Molecular Weight	173.83 g/mol [6]
Appearance	Colorless to pale yellow liquid[3]
Density	2.477 g/mL at 25 °C[2]
Melting Point	-52.7 °C[2]
Boiling Point	96-98 °C[2]
Solubility in Water	12.5 g/L at 20 °C[2]
Vapor Pressure	34.9 mmHg at 20 °C[3]
Refractive Index	1.541 at 20 °C[2]

Chemical and Safety Information

Property	Value
Stability	Stable under normal temperatures and pressures.[4]
Reactivity	Reacts violently with strong oxidants, strong bases, and some metals like potassium, aluminum, and magnesium, which can pose a fire and explosion hazard.[7]
Hazardous Decomposition Products	Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen bromide and carbon monoxide.[4][7]
GHS Hazard Statements	H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects).[8]
Signal Word	Warning[8]

Experimental Protocols

Synthesis of Dibromomethane from Bromoform

A common laboratory-scale synthesis of dibromomethane involves the reduction of bromoform.
[9]

Materials:

- Bromoform (CHBr_3)
- Arsenic trioxide (As_2O_3)
- Sodium hydroxide (NaOH)
- Water
- Ether
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place 165 grams of bromoform.[6]
- Prepare a solution of sodium arsenite by dissolving 77 grams of arsenic trioxide and 148 grams of sodium hydroxide in 475 ml of water.[6]
- Add 10 ml of the sodium arsenite solution to the bromoform and gently warm the mixture to initiate the reaction.[6]
- Once the reaction has started, add the remaining sodium arsenite solution dropwise over 30-45 minutes, maintaining a gentle reflux.[6]
- After the addition is complete, heat the mixture on a steam bath for 3-4 hours.[6]
- Steam distill the dibromomethane from the reaction mixture. The dibromomethane will form the lower layer.[6]

- Separate the lower layer of dibromomethane. Extract the aqueous layer with 100 ml of ether to recover any dissolved product.[\[6\]](#)
- Combine the dibromomethane fractions, dry with anhydrous calcium chloride, and purify by fractional distillation.[\[6\]](#)
- Collect the fraction boiling at 96-97 °C.[\[6\]](#)

Purity Analysis of Dibromomethane

The purity of dibromomethane can be determined using several analytical techniques.

Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of dibromomethane.[\[10\]](#) A capillary column with a non-polar stationary phase, such as polydimethylsiloxane, is typically used. The sample is injected into the gas chromatograph, where it is vaporized and carried through the column by an inert gas (e.g., helium). The components are separated based on their volatility and interaction with the stationary phase. Impurities will appear as separate peaks from the main dibromomethane peak, allowing for quantification.[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR can be used to determine the purity of dibromomethane.[\[10\]](#)

- The ^1H NMR spectrum of pure dibromomethane will show a single peak corresponding to the two equivalent protons.
- The ^{13}C NMR spectrum will exhibit a single peak for the carbon atom. The presence of additional peaks in either spectrum indicates impurities. The purity can be estimated by comparing the integration of the dibromomethane peak to the total integration of all peaks.[\[10\]](#)

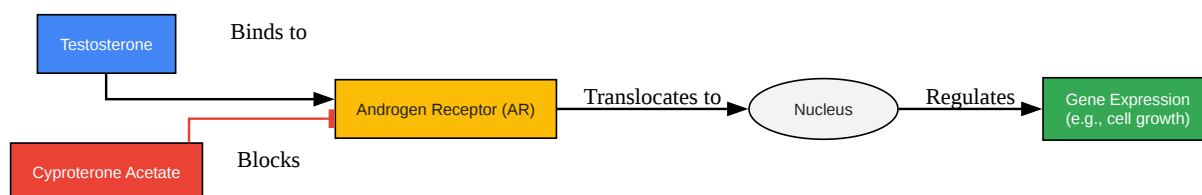
Role in Drug Development and Signaling Pathways

Dibromomethane is a key intermediate in the synthesis of several pharmaceutical compounds, including the fungicides cyproterone and imiprazole.[\[2\]](#)[\[7\]](#) While dibromomethane itself is not known to have a direct biological signaling role, the drugs synthesized from it are involved in various cellular pathways.

Signaling Pathways Associated with Cyproterone Acetate

Cyproterone acetate, an antiandrogen and progestin, is synthesized using dibromomethane as a precursor. It has been shown to interact with several signaling pathways:

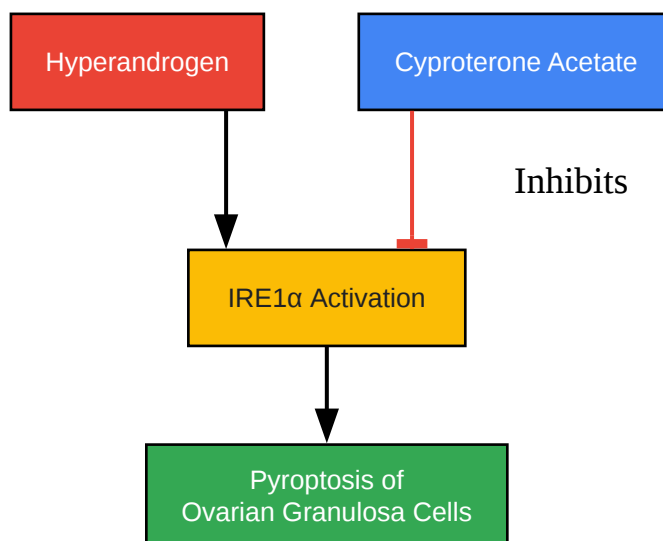
- **Androgen Receptor (AR) Signaling:** Cyproterone acetate acts as an antagonist of the androgen receptor, blocking the binding of androgens like testosterone.^[10] This is its primary mechanism of action in conditions like prostate cancer.^[2]



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Androgen Receptor Signaling Pathway

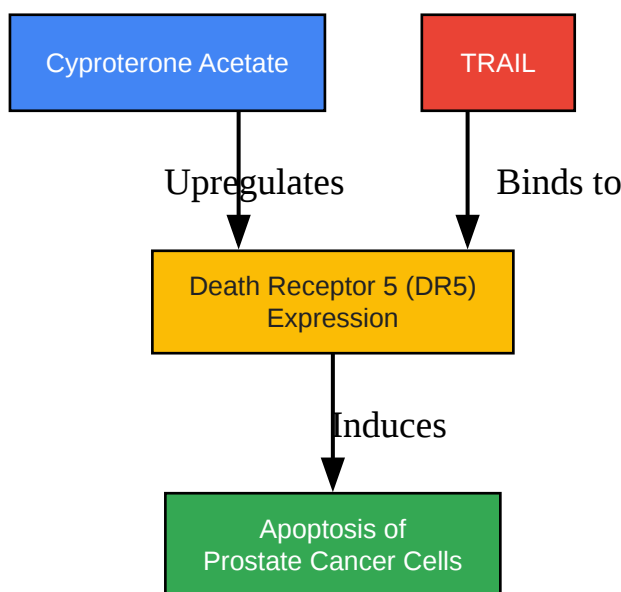
- **IRE1 α Signaling Pathway:** In the context of polycystic ovary syndrome (PCOS), cyproterone acetate has been found to alleviate hyperandrogen-induced pyroptosis of ovarian granulosa cells by mitigating the activation of the IRE1 α signaling pathway.^[6]



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IRE1 α Signaling Pathway in PCOS

- TRAIL-Induced Apoptosis Pathway: Cyproterone acetate can enhance the susceptibility of androgen-independent prostate cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[4] It achieves this by upregulating the expression of Death Receptor 5 (DR5).[4]



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TRAIL-Induced Apoptosis Pathway

Signaling Pathways Associated with Omeprazole

While initial searches pointed to "imiprazole," a more common drug with available pathway information is "omeprazole," a proton pump inhibitor. It is plausible that "imiprazole" was a misspelling. Omeprazole has been shown to interact with the following pathways:

- Hedgehog (Hh) Signaling Pathway: Omeprazole can inhibit the Hedgehog signaling pathway, which is implicated in the progression of Barrett's esophagus.[11]
- IL-4 and IL-13 Signaling: Omeprazole has been shown to affect signaling pathways involving Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11]

Conclusion

Dibromomethane is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its well-defined physical and chemical properties, along with established synthesis and analytical protocols, make it a valuable compound for researchers and drug development professionals. While it does not appear to have direct biological activity, the compounds synthesized from it, such as cyproterone acetate, play crucial roles in modulating key cellular signaling pathways, highlighting the indirect but vital contribution of dibromomethane to medicine.

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